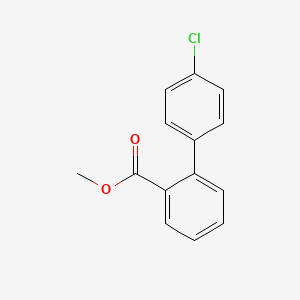
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate typically involves the reaction of benzoic acid derivatives with methanol in the presence of an acid catalyst . The process includes:
Esterification: Benzoic acid reacts with methanol under acidic conditions to form methyl benzoate.
Methoxylation: The methyl benzoate undergoes further reaction with methanol and an oxidizing agent to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Forms various esters and ethers.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Used in biochemical assays and as a model compound in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, particularly those involving ester hydrolysis and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate: Similar in structure but with an additional methoxy group.
Methyl 2-methoxybenzoate: Lacks the additional methoxy and oxoethyl groups.
4-Methoxy-2-methylbenzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
methyl 4-methoxy-2-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-4-5-10(12(14)17-3)8(6-9)7-11(13)16-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRAZHWSOITKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[3-(3-fluoro-4-methylphenyl)phenyl]acetate](/img/structure/B7962258.png)
![Methyl 2-chloro-4-[3-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7962263.png)


![1,3-Dimethyl 5-[4-fluoro-3-(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate](/img/structure/B7962292.png)
![Methyl 3-[3-(methoxycarbonyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962304.png)
![Methyl 2-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}benzoate](/img/structure/B7962315.png)



![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B7962365.png)
